Tyrphostin 47
Overview
Description
Tyrphostin A47: is a small molecular weight inhibitor of epidermal growth factor receptor kinase activity. It is part of a series of compounds designed to bind to the substrate subsite of the protein tyrosine kinase domain . The molecular formula of Tyrphostin A47 is C10H8N2O2S, and it has a molecular weight of 220.3 .
Mechanism of Action
Target of Action
The primary target of Tyrphostin 47 is the Epidermal Growth Factor Receptor (EGFR) . EGFR, also known as erbB1, is a receptor tyrosine kinase involved in the regulation of cellular homeostasis . It plays a crucial role in cell proliferation, survival, differentiation, and migration .
Mode of Action
This compound was designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain of the EGFR . By inhibiting the kinase activity of EGFR, this compound prevents the phosphorylation of tyrosine residues in the intracellular domain of the receptor . This inhibition disrupts the downstream signaling pathways activated by EGFR, leading to changes in cellular processes .
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways is the cell cycle progression. It has been shown to cause a significant delay in the progression of cells through G1 and S phases of the cell cycle . This is achieved through the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex .
Pharmacokinetics
It is known that this compound is soluble in dmso and ethanol , which could potentially influence its absorption and distribution in the body. The stability of this compound in DMSO stored frozen suggests that it may have a relatively long half-life .
Result of Action
The inhibition of EGFR by this compound leads to a variety of molecular and cellular effects. For instance, it has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . Additionally, it has been shown to block the induction of scavenger receptor activity in rabbit and human smooth muscle cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate the hydrolysis of this compound . Furthermore, the cellular environment, including the presence of other growth factors and the specific cell type, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Tyrphostin 47 interacts with various enzymes and proteins. It has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . It also blocks induction of scavenger receptor activity, as mediated by various growth factors .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been utilized to investigate Cl- secretion in T84 human intestinal epithelial cell monolayers and the role of cystic fibrosis transmembrane conductance regulator in this process . It also influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit the kinase activity of the EGF receptor, which plays a crucial role in cell growth and differentiation .
Temporal Effects in Laboratory Settings
This compound is stable for months in DMSO stored frozen . The presence of water in the solution may accelerate hydrolysis . Its long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been used to study its effects on hyperpolarization-activated cation current in porcine pacemaker cells .
Transport and Distribution
It is known that this compound is soluble in DMSO and ethanol, yielding a clear, orange solution .
Subcellular Localization
It is known that this compound can influence the internalization of two insulin-like growth factor receptors in rat hippocampal neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Tyrphostin A47 can be synthesized through a series of chemical reactions involving the formation of α-cyano-3,4-dihydroxythiocinnamamide . The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL, yielding a clear, orange solution. It is also soluble in ethanol at a concentration of 40 mM .
Industrial Production Methods: : Industrial production methods for Tyrphostin A47 involve similar synthetic routes as laboratory preparation, with scaled-up reaction conditions to accommodate larger quantities. The compound is typically stored at temperatures between 2-8°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: : Tyrphostin A47 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role in inhibiting tyrosine phosphorylation in signal transduction pathways .
Common Reagents and Conditions: : Common reagents used in reactions involving Tyrphostin A47 include DMSO and ethanol. The compound is stable in these solvents when stored at appropriate temperatures .
Major Products Formed: : The major products formed from reactions involving Tyrphostin A47 depend on the specific reaction conditions and reagents used. For example, in the presence of growth factors, Tyrphostin A47 can block the induction of scavenger receptor activity in smooth muscle cells .
Scientific Research Applications
Chemistry: : Tyrphostin A47 is used in various chemical assays to study its inhibitory effects on protein tyrosine kinases .
Biology: : In biological research, Tyrphostin A47 has been used to investigate the role of tyrosine phosphorylation in different cellular processes, such as the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in human T-cell lines .
Medicine: : In medical research, Tyrphostin A47 has been studied for its potential therapeutic applications in treating diseases related to abnormal tyrosine kinase activity, such as cancer .
Industry: : In the industrial sector, Tyrphostin A47 is used in the development of new drugs and therapeutic agents targeting tyrosine kinases .
Comparison with Similar Compounds
Similar Compounds: : Other compounds similar to Tyrphostin A47 include Tyrphostin AG538 and other members of the tyrphostin family . These compounds share a common mechanism of action, targeting tyrosine kinases and inhibiting their activity.
Uniqueness: : Tyrphostin A47 is unique in its specific inhibition of epidermal growth factor receptor kinase activity, making it a valuable tool in research focused on this particular signaling pathway .
References
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHQGWOETPXKLY-XVNBXDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018041 | |
Record name | Tyrphostin AG 213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-86-9, 118409-60-2 | |
Record name | Tyrphostin AG 213 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122520-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrphostin 47 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin AG 213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin 47 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tyrphostin 47?
A1: this compound functions as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR). [, , , , , ]
Q2: How does this compound affect the activity of EGFR?
A2: this compound binds to the EGFR, inhibiting its tyrosine kinase activity and preventing the subsequent phosphorylation cascade responsible for signal transduction. [, , ]
Q3: What are the downstream consequences of this compound's inhibitory action on tyrosine kinases?
A3: Depending on the cell type and specific tyrosine kinases involved, this compound has been shown to:
- Inhibit cell proliferation [, ]
- Attenuate allergic responses in airway smooth muscle [, , ]
- Block endocytosis of Candida albicans by endothelial cells []
- Suppress growth cone collapse and neurite retraction in neuronal cells []
- Reduce vascular contraction in response to various agonists [, , , ]
- Block the parthenogenetic activation of pig oocytes []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H12N2O4, and its molecular weight is 332.31 g/mol. [Refer to chemical databases like PubChem or ChemSpider for structural information]
Q5: What is known about the stability of this compound?
A5: The research articles do not provide specific details regarding the stability of this compound under various conditions.
Q6: What is the historical significance of this compound in tyrosine kinase research?
A27: this compound played a significant role in early research on tyrosine kinases, particularly in elucidating the involvement of these enzymes in various cellular processes. [, , , , , ] Its discovery and use as a tool compound helped advance the understanding of tyrosine kinase signaling pathways.
Q7: What are some examples of cross-disciplinary applications of this compound?
A7: this compound has been used in research spanning diverse fields, highlighting its versatility as a tool to investigate tyrosine kinase involvement in:
- Cell Biology: Studying endocytosis, cytoskeletal reorganization, and signal transduction. [, , ]
- Immunology: Investigating mast cell activation and allergic responses. [, , ]
- Vascular Biology: Examining smooth muscle contraction and blood vessel function. [, , , , ]
- Developmental Biology: Exploring the role of EGFR in embryonic development. [, , ]
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